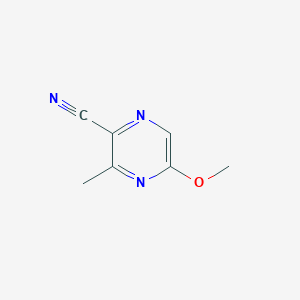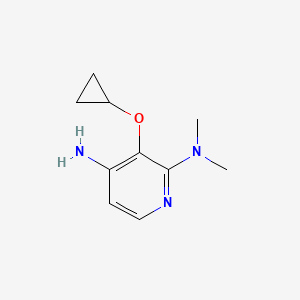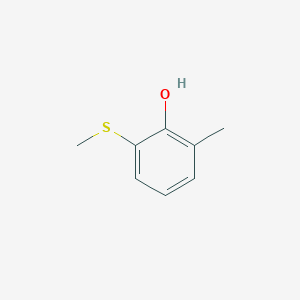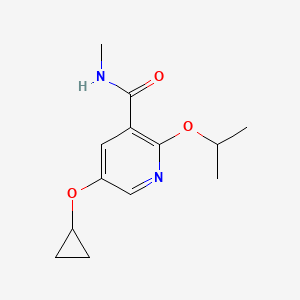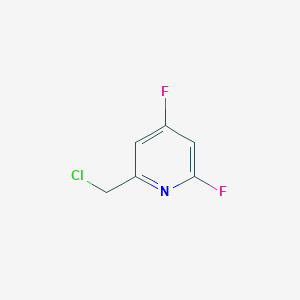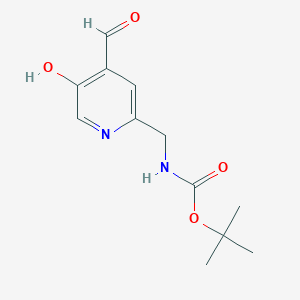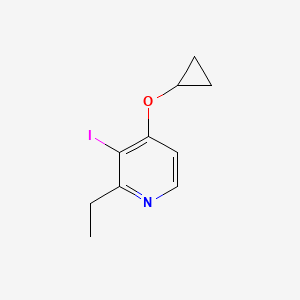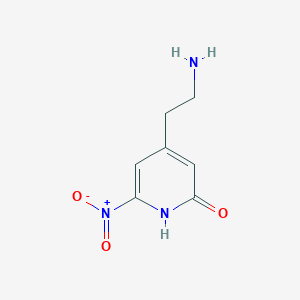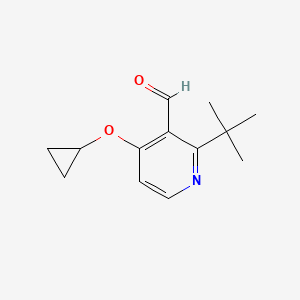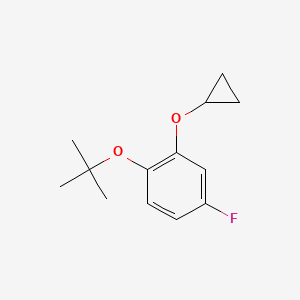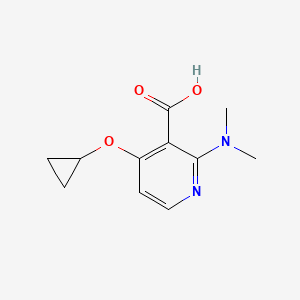
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act on nicotinic receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-(dimethylamino)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinamide: Known for its wide range of biological applications, including antibacterial and antifungal properties.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Isonicotinic acid: Another isomer of nicotinic acid with various applications in medicine and industry.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-(dimethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-9(11(14)15)8(5-6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
DTPSJWDCSUVCTO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


